

3'-Chloro-4'-hydroxyacetophenone chemical properties

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Compound of Interest

Compound Name: 3'-Chloro-4'-hydroxyacetophenone

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An In-Depth Technical Guide to the Chemical Properties of **3'-Chloro-4'-hydroxyacetophenone**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chloro-4'-hydroxyacetophenone is a halogenated phenolic ketone that serves as a pivotal building block in organic synthesis. Its trifunctional nature—comprising a reactive ketone, a nucleophilic phenolic hydroxyl group, and an electron-withdrawing chlorine atom on the aromatic ring—makes it a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic signature, and applications, with a particular focus on its utility in the field of drug discovery and development. As a Senior Application Scientist, the following narrative is structured to provide not just data, but also the causal reasoning behind the compound's behavior and the experimental choices made in its synthesis and characterization.

Core Chemical Identity and Physical Properties

The fundamental physicochemical properties of **3'-Chloro-4'-hydroxyacetophenone** define its behavior in a laboratory setting, from solubility and reaction conditions to its appearance and stability. These core attributes are summarized below.

Property	Data	Source(s)
CAS Number	2892-29-7	[1][2]
Molecular Formula	C ₈ H ₇ ClO ₂	[2][3]
Molecular Weight	170.59 g/mol	[1][4]
Synonyms	4-Acetyl-2-chlorophenol, 1-(3-Chloro-4-hydroxyphenyl)ethanone	[1][5]
Appearance	White to light yellow or light orange crystalline powder/solid	[2][5]
Melting Point	101.0 - 105.0 °C	[1]
Boiling Point	313.2 °C at 760 mmHg	[4]
Solubility	Soluble in methanol and chloroform	[6]
Storage	Store in a cool, dry, dark place. Recommended <15°C.	

Synthesis and Mechanistic Considerations

The preparation of hydroxyaryl ketones is a cornerstone of synthetic organic chemistry. While several methods exist, direct chlorination of a readily available precursor offers a straightforward and efficient route to **3'-Chloro-4'-hydroxyacetophenone**.

Preferred Synthesis Route: Electrophilic Chlorination

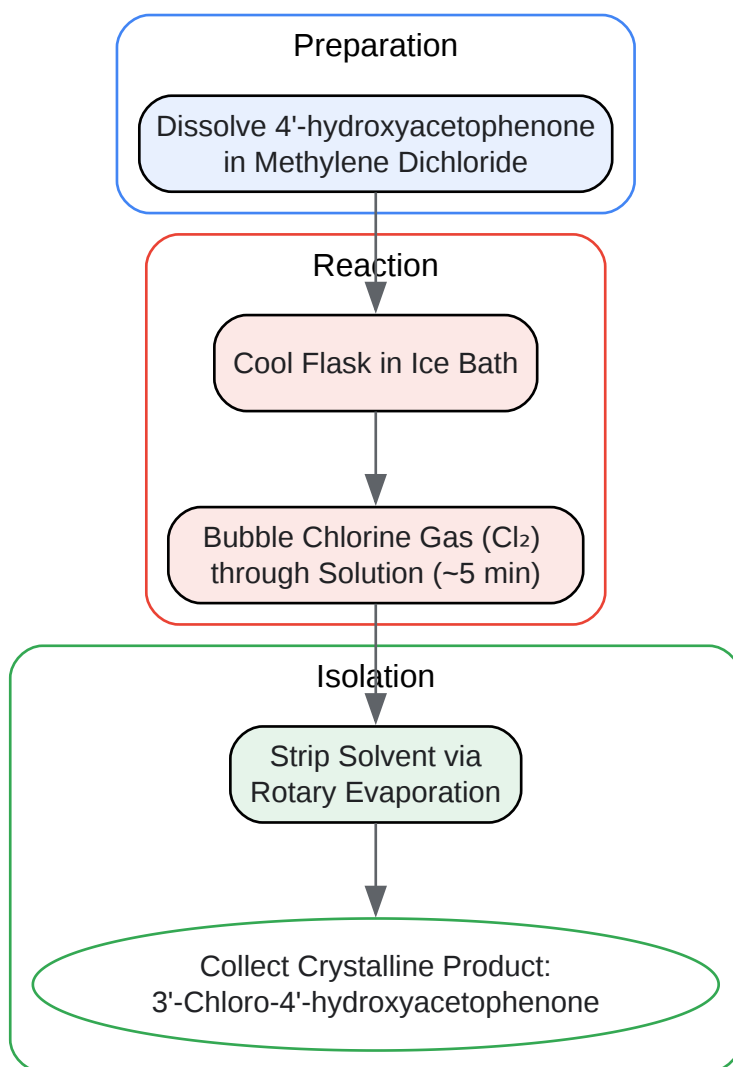
The most direct synthesis involves the electrophilic aromatic substitution of 4'-hydroxyacetophenone. The hydroxyl group is a strong activating group and is ortho-, para-directing. Since the para position is already occupied by the acetyl group, electrophilic attack is directed to the positions ortho to the hydroxyl group.

Causality Behind Experimental Choices:

- **Starting Material:** 4'-Hydroxyacetophenone is chosen due to its commercial availability and the strong directing effect of its hydroxyl group.[7][8]
- **Chlorinating Agent:** Chlorine gas (Cl_2) is a fundamental and effective electrophile for this transformation.
- **Solvent:** Methylene dichloride (DCM) is used as it is relatively inert to chlorination under these conditions and readily dissolves the starting material.
- **Temperature:** The reaction is conducted in an ice bath to control the exothermicity of the reaction and to minimize potential side reactions, such as dichlorination.

Experimental Protocol: Synthesis via Direct Chlorination[11]

- **Preparation:** Dissolve 41.75 g (0.31 mol) of 4'-hydroxyacetophenone in approximately 1.5 L of methylene dichloride in a suitable reaction flask.
- **Cooling:** Place the reaction flask in an ice bath to lower the temperature of the solution.
- **Chlorination:** Bubble chlorine gas (Cl_2) through the cooled solution. Monitor the reaction progress (e.g., by TLC). The process typically takes around 5 minutes of active bubbling.
- **Work-up:** Upon completion, remove the solvent from the reaction mixture using a rotary evaporator.
- **Isolation:** The resulting solid is collected, yielding over 30 g of **3'-Chloro-4'-hydroxyacetophenone** as white crystals with a purity of >90%.



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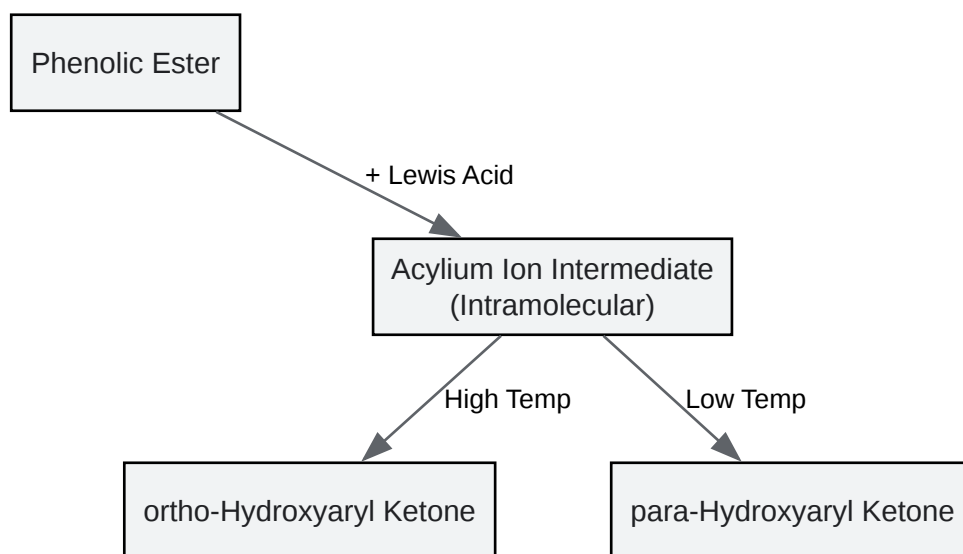
Caption: Synthesis workflow for **3'-Chloro-4'-hydroxyacetophenone**.

Alternative Conceptual Route: The Fries Rearrangement

For a broader perspective, it is essential to understand the Fries Rearrangement, a classic and powerful method for synthesizing hydroxyaryl ketones from phenolic esters.[9] This reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid like aluminum chloride (AlCl_3).[9][10]

The reaction proceeds via the formation of an acylium ion, which then performs an electrophilic aromatic substitution on the activated phenol ring.[10] The regioselectivity (ortho vs. para

product) can often be controlled by reaction conditions such as temperature; lower temperatures generally favor the para product, while higher temperatures favor the ortho product.[11][12] Although not the most direct route for this specific compound, understanding this mechanism is fundamental for any scientist working with this class of molecules.



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Caption: Conceptual overview of the Fries Rearrangement.

Spectroscopic Profile and Characterization

Structural elucidation and purity assessment are non-negotiable in research. The following data provides a benchmark for the spectroscopic characterization of **3'-Chloro-4'-**

hydroxyacetophenone. The NMR data is predicted based on established principles and analysis of structurally similar compounds.[13][14][15]

Technique	Expected Observations
^1H NMR	~9.9-10.5 ppm (s, 1H): Phenolic -OH proton. ~7.8 ppm (d, 1H): Aromatic proton ortho to the acetyl group. ~7.6 ppm (dd, 1H): Aromatic proton ortho to the -OH and meta to the acetyl group. ~7.0 ppm (d, 1H): Aromatic proton ortho to the Cl and para to the acetyl group. ~2.5 ppm (s, 3H): Acetyl -CH ₃ protons.
^{13}C NMR	~200 ppm: Carbonyl carbon (C=O). ~155-160 ppm: Aromatic carbon attached to -OH. ~130-135 ppm: Aromatic carbons (CH). ~120-125 ppm: Aromatic carbon attached to Cl. ~115-120 ppm: Aromatic carbon (CH). ~25-30 ppm: Acetyl methyl carbon (-CH ₃).
FT-IR (cm ⁻¹)	3200-3500 (broad): O-H stretching vibration. ~3100-3000: Aromatic C-H stretching. ~1675 (strong, sharp): C=O (ketone) stretching. ~1600, ~1480: Aromatic C=C ring stretching. ~1280: C-O stretching. ~800-700: C-Cl stretching.
Mass Spec. (EI)	m/z 170/172: Molecular ion (M ⁺) peak with a characteristic ~3:1 isotopic ratio for ³⁵ Cl/ ³⁷ Cl. m/z 155/157: Loss of methyl group (-CH ₃). m/z 127/129: Loss of acetyl group (-COCH ₃).

Self-Validation through Spectroscopy: The combined data from these techniques provides a unique fingerprint. The ^1H NMR confirms the substitution pattern and number of protons. The IR spectrum validates the presence of the key hydroxyl and carbonyl functional groups. Mass spectrometry confirms the molecular weight and the presence of a single chlorine atom. This orthogonal data set ensures a high degree of confidence in the compound's identity and purity.

Reactivity and Applications in Drug Development

3'-Chloro-4'-hydroxyacetophenone is not merely a chemical curiosity; it is a strategic precursor in the synthesis of high-value molecules, particularly pharmaceuticals.

- **Role as a Synthetic Intermediate:** Hydroxyacetophenones are crucial intermediates in the synthesis of various pharmaceutical agents, including anti-inflammatory, analgesic, and antimicrobial drugs.[16][17] The presence of three distinct functional handles on **3'-Chloro-4'-hydroxyacetophenone** allows for sequential, regioselective modifications. The phenolic hydroxyl can be easily alkylated or etherified, the ketone can participate in condensations or be reduced, and the aromatic ring can undergo further substitution.
- **Significance of the Chloro Substituent:** In medicinal chemistry, the incorporation of chlorine is a well-established strategy to modulate a drug candidate's properties.[18] Chlorine can enhance metabolic stability by blocking sites susceptible to oxidation, increase lipid solubility to improve membrane permeability, and alter electronic properties to improve binding affinity with a biological target. The presence of the chloro group in this building block makes it particularly valuable for creating analogues of existing drugs or for novel drug discovery campaigns.[18]

Safety, Handling, and Storage

Scientific integrity demands rigorous attention to safety. **3'-Chloro-4'-hydroxyacetophenone** is a chemical that must be handled with appropriate precautions.

GHS Hazard Information

Pictogram

Signal Word

Warning

Hazard Statements

H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation. H335: May cause respiratory irritation. [1]

Precautionary Statements

P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[5] P280: Wear protective gloves/eye protection/face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5] P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container to an approved waste disposal plant.

Mandatory Laboratory Protocol:

- Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.
- Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[1]
- Handling: Avoid creating dust. Ensure containers are tightly closed when not in use.
- Storage: Store in a well-ventilated, cool, and dry area away from incompatible materials.[6]

Conclusion

3'-Chloro-4'-hydroxyacetophenone is a compound of significant synthetic utility. Its well-defined physical properties, straightforward synthesis, and clear spectroscopic signature make it a reliable tool for researchers. The strategic placement of its chloro, hydroxyl, and acetyl groups provides a versatile platform for chemical modification, positioning it as a valuable intermediate in the complex, multi-step synthesis pathways common in drug discovery and materials science. Adherence to rigorous safety protocols is essential when handling this compound to ensure both personal safety and experimental integrity.

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